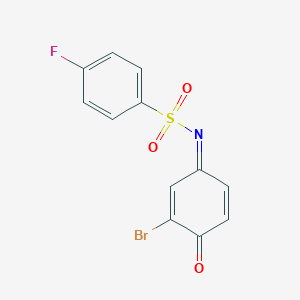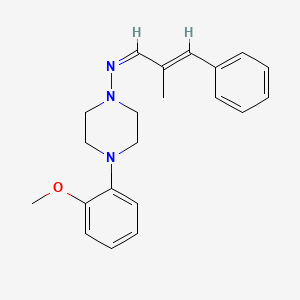![molecular formula C17H15Cl2NO2 B5912006 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)
3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that belongs to the class of chalcones. It has been widely studied for its potential applications in various fields of scientific research.
科学研究应用
3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用机制
The mechanism of action of 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. It also inhibits the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy and reliability of the experimental results.
未来方向
There are several future directions for the research on 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. One of the directions is to study its potential use as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. Additionally, further research can be conducted to investigate its potential use as a fluorescent probe for the detection of metal ions and as an antimicrobial agent for the treatment of infections caused by fungi and bacteria.
In conclusion, 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
合成方法
The synthesis of 3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the condensation of 2,3-dichloroaniline and p-anisaldehyde in the presence of a base catalyst. The reaction takes place in ethanol under reflux conditions, and the product is obtained in good yield after purification by recrystallization.
属性
IUPAC Name |
(E)-3-(2,3-dichloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11(20-15-5-3-4-14(18)17(15)19)10-16(21)12-6-8-13(22-2)9-7-12/h3-10,20H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVBDNCOYPPGRJ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)but-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)

![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)


![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)